molecular formula C6H4N4O2 B3026525 2-Amino-5-cyano-3-nitropyridine CAS No. 1003711-13-4

2-Amino-5-cyano-3-nitropyridine

Cat. No.: B3026525
CAS No.: 1003711-13-4
M. Wt: 164.12
InChI Key: ZGTFLMGAQVWJEL-UHFFFAOYSA-N
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Description

2-Amino-5-cyano-3-nitropyridine, also known as 2-Amino-5-cyano-3-nitropyridinium, is an organic compound with the chemical formula C5H4N3O2. It is a colorless solid that is soluble in polar solvents such as water. It can be used in a variety of applications, including as a reagent in organic synthesis, as an antioxidant, and in the manufacture of pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Properties

2-Amino-5-cyano-3-nitropyridine has been a focus in various chemical synthesis studies. For example, Bakke and Svensen (2001) demonstrated its application in the oxidative amination of 3-nitropyridines, highlighting its role in regioselective substitutions (Bakke & Svensen, 2001). Additionally, studies by Yakovlev et al. (1998) involved the interaction of 1-(3-cyano-5-nitropyridyl-2)pyridinium salts with nucleophilic reagents, leading to the formation of 2-substituted 3-cyano-5-nitropyridine (Yakovlev et al., 1998).

Crystal Engineering and Nonlinear Optics

This compound has been utilized in crystal engineering, particularly in the formation of noncentrosymmetric structures. Fur et al. (1996) designed new noncentrosymmetric crystals including 2-amino-5-nitropyridinium and 2-amino-5-nitropyridine chromophores, demonstrating the potential of this compound in materials science (Fur et al., 1996).

Anticoccidial Agents

Although somewhat distant from the exact compound of interest, Morisawa et al. (1977) explored nitropyridinecarboxamides, including isomers of 5-nitronicotinamide, for their anticoccidial activity, showing the broader context in which related compounds are used in medicinal chemistry (Morisawa et al., 1977).

Vibrational Studies and Quantum Chemical Calculations

Bryndal et al. (2012) conducted vibrational studies and quantum chemical calculations on similar compounds like 2-amino-4-methyl-3-nitropyridine. This indicates the importance of such compounds in understanding molecular and electronic structures (Bryndal et al., 2012).

Molecular Docking and Biochemical Applications

In a more biochemical context, Abraham et al. (2017) carried out quantum mechanical, spectroscopic, and docking studies on 2-Amino-3-bromo-5-nitropyridine, which, while not the exact compound, shares structural similarities. These studies provide insights into the interaction of such compounds with biological systems (Abraham et al., 2017).

Safety and Hazards

2-Amino-5-nitropyridine, a related compound, is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/sprays, and to use only outdoors or in a well-ventilated place .

Future Directions

Future research directions could involve the development of new synthesis methods, exploration of its potential applications in the pharmaceutical industry, and further investigation of its physical and chemical properties .

Properties

IUPAC Name

6-amino-5-nitropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-2-4-1-5(10(11)12)6(8)9-3-4/h1,3H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTFLMGAQVWJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652041
Record name 6-Amino-5-nitropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-13-4
Record name 6-Amino-5-nitropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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